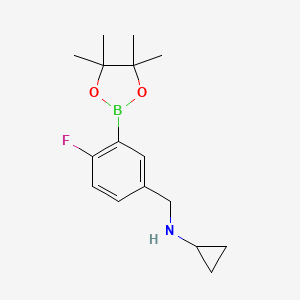

5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boronic acid pinacol esters are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . They have been known for about 150 years, but increasing interest is observed after the discovery of new areas of their use .

Synthesis Analysis

The synthesis of boronic acid pinacol esters often involves the use of solvents such as chloroform, acetone, 3-pentanone, dipropyl ether, and methylcyclohexane .Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters can vary depending on the specific compound. For example, the empirical formula for Vinylboronic acid pinacol ester is C8H15BO2 .Chemical Reactions Analysis

Boronic acid pinacol esters are often used in Suzuki-Miyaura coupling reactions . They can also be involved in Mizoroki-Heck reactions and intramolecular Nozaki-Hiyama-Kishi reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acid pinacol esters can vary depending on the specific compound. For example, Vinylboronic acid pinacol ester has a refractive index of n20/D 1.4300 (lit.) and a density of 0.908 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Drug Delivery Systems

5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester: is utilized in the development of drug delivery systems, particularly for the treatment of inflammatory diseases such as periodontitis. By structurally modifying hyaluronic acid with phenylboronic acid pinacol ester, researchers have created ROS-responsive multifunctional nanoparticles. These nanoparticles are capable of enhancing cellular uptake and releasing therapeutic agents like curcumin in response to oxidative stress environments .

Solubility Enhancement

The compound is known to improve solubility in organic solvents, which is crucial for its application in organic synthesis and pharmaceutical formulations. It exhibits better solubility than its parent acid in various solvents, which is significant for the purification and crystallization of reaction products .

Polymer Chemistry

In polymer chemistry, derivatives of phenylboronic acid pinacol ester serve as precursor monomers for the synthesis of complex polymers. For instance, vinylboronic acid pinacol ester has been used as a comonomer in the creation of vinyl alcohol-styrene copolymers, which are otherwise challenging to synthesize .

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . This process utilizes a radical approach .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It is also used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Pharmacokinetics

It is known that the compound is susceptible to hydrolysis, especially at physiological ph . The rate of this reaction is considerably accelerated at physiological pH and is dependent on the substituents in the aromatic ring .

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . It also allows for formal anti-Markovnikov alkene hydromethylation .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO2/c1-15(2)16(3,4)21-17(20-15)13-9-11(5-8-14(13)18)10-19-12-6-7-12/h5,8-9,12,19H,6-7,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQJLXGGSCDYOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC3CC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

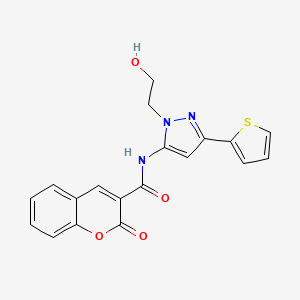

![N,1-dicyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2753251.png)

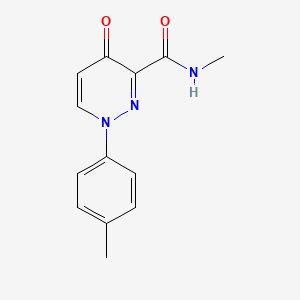

![N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2753252.png)

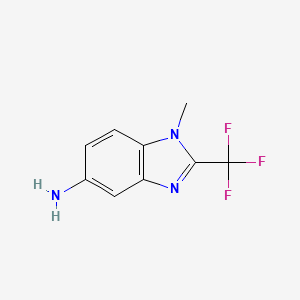

![2-(4-chlorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2753266.png)

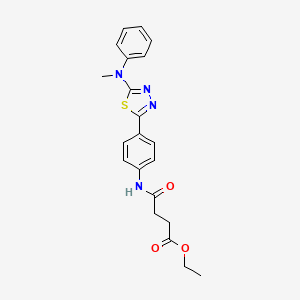

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2753267.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide](/img/structure/B2753268.png)